molecular formula C31H34N2O3 B12149522 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12149522
M. Wt: 482.6 g/mol
InChI Key: MHFKGPWHPZSKMN-UHFFFAOYSA-N
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Description

5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a unique structure combining a pyrazolo[1,5-c][1,3]benzoxazine core with hexyloxy and prop-2-en-1-yloxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure. This can be achieved through cyclization reactions involving appropriate precursors. The hexyloxy and prop-2-en-1-yloxy phenyl groups are then introduced via substitution reactions under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and solvent environments to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives with different substituents, such as:

Uniqueness

What sets 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its specific combination of functional groups and the resulting properties. The hexyloxy and prop-2-en-1-yloxy phenyl groups confer unique solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic derivative belonging to the class of dihydropyrazolo compounds. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C24H30N2O3\text{C}_{24}\text{H}_{30}\text{N}_2\text{O}_3

This structure contains a dihydropyrazolo core which is significant for its biological properties.

Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Tubulin Polymerization : Many dihydropyrazolo derivatives disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Compounds like this may trigger programmed cell death in cancer cells by activating intrinsic pathways.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in various chronic diseases.

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of similar compounds against several cancer cell lines. For example:

CompoundCell LineIC50 (μM)Mechanism
Compound ACOLO205 (Colorectal)0.32Tubulin inhibition
Compound BH460 (Lung)0.89Apoptosis induction
Target CompoundHCT116 (Colon)TBDTBD

The specific IC50 value for This compound is still under investigation but is expected to be comparable to these derivatives based on structural similarities.

Pharmacokinetics and Toxicity

In silico studies suggest that this compound exhibits favorable pharmacokinetic properties such as good absorption and distribution. However, potential toxicity needs thorough evaluation through both in vitro and in vivo studies.

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

  • Case Study 1 : A derivative similar to the target compound was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to controls.
  • Case Study 2 : Another study focused on the anti-inflammatory properties of a related compound, demonstrating its effectiveness in reducing cytokine levels in murine models.

Properties

Molecular Formula

C31H34N2O3

Molecular Weight

482.6 g/mol

IUPAC Name

5-(4-hexoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H34N2O3/c1-3-5-6-9-21-35-26-18-14-24(15-19-26)31-33-29(27-10-7-8-11-30(27)36-31)22-28(32-33)23-12-16-25(17-13-23)34-20-4-2/h4,7-8,10-19,29,31H,2-3,5-6,9,20-22H2,1H3

InChI Key

MHFKGPWHPZSKMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2

Origin of Product

United States

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